马来酰亚胺-PEG8-NHS 酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

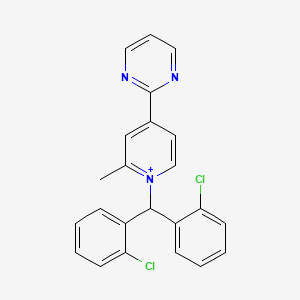

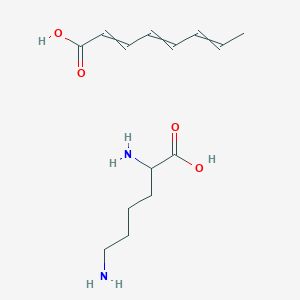

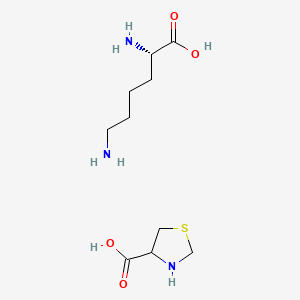

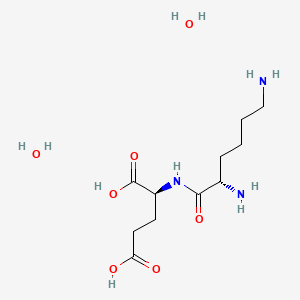

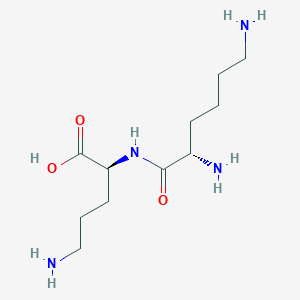

Mal-PEG8-NHS ester is a compound that serves as a polyethylene glycol (PEG) linker containing both a maleimide group and an N-hydroxysuccinimide (NHS) ester group . The hydrophilic PEG spacer increases solubility in aqueous media, making it highly useful in various biochemical applications . The NHS ester can be used to label the primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group reacts with thiol groups to form covalent bonds, enabling the connection of biomolecules with thiol groups .

科学研究应用

Mal-PEG8-NHS ester has a wide range of applications in scientific research, including:

作用机制

Target of Action

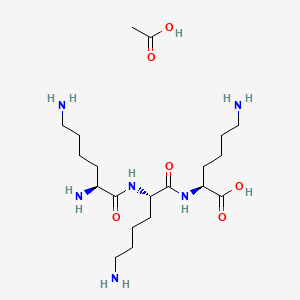

Mal-PEG8-NHS ester is a PEG-based PROTAC linker . The primary targets of this compound are proteins, amine-modified oligonucleotides, and other amine-containing molecules . The compound is used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are designed to degrade specific proteins within cells .

Mode of Action

The compound contains two functional groups: a maleimide group and an NHS ester group . The NHS ester group can react with primary amines (-NH2) present in proteins and other molecules, forming a covalent bond . The maleimide group can react with a thiol group, enabling the connection of a biomolecule with a thiol .

Biochemical Pathways

The compound plays a crucial role in the intracellular ubiquitin-proteasome system . PROTACs, which are synthesized using Mal-PEG8-NHS ester, contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit this system to selectively degrade target proteins .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of the action of Mal-PEG8-NHS ester is the selective degradation of target proteins . By forming covalent bonds with target proteins, the compound allows for the specific and efficient degradation of these proteins via the ubiquitin-proteasome system .

Action Environment

The action of Mal-PEG8-NHS ester is influenced by the biochemical environment within cells. The reactivity of the NHS ester and maleimide groups depends on factors such as pH and the presence of reactive groups on target molecules . Furthermore, the compound’s solubility in aqueous media suggests that it may be more effective in hydrophilic environments .

生化分析

Biochemical Properties

Mal-PEG8-NHS ester plays a crucial role in biochemical reactions, particularly in the synthesis of PROTACs . The NHS ester group in Mal-PEG8-NHS ester can react with primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This interaction forms a stable amide bond, allowing the attachment of the PROTAC molecule to the target protein .

Cellular Effects

The effects of Mal-PEG8-NHS ester on cells are primarily related to its role in the synthesis of PROTACs . By facilitating the attachment of PROTAC molecules to target proteins, Mal-PEG8-NHS ester indirectly influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Mal-PEG8-NHS ester involves the formation of an amide bond with primary amines on proteins and other biomolecules . This reaction is facilitated by the NHS ester group in the Mal-PEG8-NHS ester molecule . The resulting amide bond is stable, allowing the attached PROTAC molecule to remain bound to the target protein and exert its effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mal-PEG8-NHS ester are observed over time as the PROTAC molecules it helps synthesize exert their effects

Dosage Effects in Animal Models

The effects of Mal-PEG8-NHS ester in animal models would depend on the specific PROTAC being synthesized and the target protein being degraded . As such, dosage effects would vary widely and are beyond the scope of this article.

Metabolic Pathways

Mal-PEG8-NHS ester is involved in the metabolic pathway of PROTAC synthesis . It interacts with primary amines on proteins and other biomolecules to form stable amide bonds . The effects of Mal-PEG8-NHS ester on metabolic flux or metabolite levels would depend on the specific PROTAC and target protein involved .

Transport and Distribution

The transport and distribution of Mal-PEG8-NHS ester within cells and tissues would depend on the specific PROTAC being synthesized . Once attached to a PROTAC molecule, Mal-PEG8-NHS ester could influence the localization or accumulation of the PROTAC within cells .

Subcellular Localization

The subcellular localization of Mal-PEG8-NHS ester would depend on the specific PROTAC being synthesized . Once attached to a PROTAC molecule, Mal-PEG8-NHS ester could influence the localization of the PROTAC to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG8-NHS ester involves the reaction of a PEG chain with a maleimide group and an NHS ester group. The reaction conditions often involve the use of organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) to facilitate the reactions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of Mal-PEG8-NHS ester follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the final product meets the required specifications. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity. The product is then purified using techniques such as chromatography and crystallization to remove any impurities.

化学反应分析

Types of Reactions

Mal-PEG8-NHS ester undergoes several types of chemical reactions, including:

Substitution Reactions: The NHS ester group reacts with primary amines to form stable amide bonds.

Addition Reactions: The maleimide group reacts with thiol groups to form thioether bonds.

Common Reagents and Conditions

Primary Amines: React with the NHS ester group under mild conditions (pH 7-9) to form amide bonds.

Thiol Groups: React with the maleimide group under neutral to slightly basic conditions to form thioether bonds.

Major Products

Amide Bonds: Formed from the reaction of the NHS ester group with primary amines.

Thioether Bonds: Formed from the reaction of the maleimide group with thiol groups.

相似化合物的比较

Mal-PEG8-NHS ester is unique due to its dual functionality, allowing it to react with both amines and thiols. Similar compounds include:

Mal-PEG4-NHS ester: Contains a shorter PEG spacer, resulting in different solubility and reactivity properties.

Mal-PEG12-NHS ester: Contains a longer PEG spacer, providing increased flexibility and solubility.

Mal-PEG8-acid: Lacks the NHS ester group, limiting its reactivity to thiol groups only.

These similar compounds highlight the versatility of Mal-PEG8-NHS ester in various applications, making it a valuable tool in scientific research .

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42N2O14/c30-23-1-2-24(31)28(23)6-8-36-10-12-38-14-16-40-18-20-42-22-21-41-19-17-39-15-13-37-11-9-35-7-5-27(34)43-29-25(32)3-4-26(29)33/h1-2H,3-22H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKBMZPIICCZSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42N2O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2S,6R,14R,19R)-19-[(2R)-2-hydroxy-5-methylhexan-2-yl]-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol](/img/structure/B608787.png)